PRP38 protein
Description
Properties
CAS No. |
148294-68-2 |
|---|---|
Molecular Formula |
C7H7N3O |
Synonyms |
PRP38 protein |
Origin of Product |
United States |
Scientific Research Applications
Molecular Biology Studies
PRP38 is pivotal for understanding the mechanics of pre-mRNA splicing. Its study has provided insights into:
- Spliceosome Assembly : PRP38's role in the assembly of spliceosomal complexes highlights its importance in splicing regulation. Studies have shown that PRP38 interacts with multiple spliceosomal proteins, indicating its function as a protein-protein interaction hub .
- Protein-Protein Interactions : The amino-terminal domain of PRP38 serves as a multi-interface interaction platform, binding to various spliceosomal proteins simultaneously. This characteristic is crucial for organizing the spatial arrangement of these proteins during splicing .
Genetic Studies
Research on PRP38 has implications for genetic disorders:
- Cancer Research : Given its role in splicing regulation, mutations or dysregulation of PRP38 may contribute to oncogenesis. Studies have utilized yeast models to investigate how alterations in PRP38 affect splicing fidelity and cancer cell behavior .
- Neurodegenerative Diseases : Investigations into the effects of splicing factors like PRP38 on neuronal health have been conducted, particularly regarding diseases such as Alzheimer's. Altered splicing patterns linked to PRP38 dysfunction may influence disease progression .
Therapeutic Applications
The understanding of PRP38's function opens avenues for therapeutic interventions:
- Targeting Splicing Mechanisms : By manipulating the activity or expression levels of PRP38, researchers aim to correct aberrant splicing events associated with various diseases. This approach holds promise for developing targeted therapies for conditions linked to splicing defects .
- Drug Development : Compounds that modulate the interactions involving PRP38 could serve as potential drug candidates, particularly in cancer therapy where splicing alterations are prevalent.
Case Studies and Findings
Comparison with Similar Compounds
Key Findings :
- Kinetic Similarities : PRP38, Spp381, and Snu23 exhibit nearly identical binding kinetics during spliceosome activation, as shown by fluorescence tagging in yeast. Under ATP-rich conditions, their distributions remain correlated, unlike Snu66, which dissociates earlier .
- Evolutionary Divergence: In yeast, the PRP38 complex is pre-packaged into tri-snRNP, whereas in humans, PRP38-MFAP1-Snu23 joins during B complex assembly as a non-snRNP factor. This difference impacts RNA rearrangement timing: yeast locks U6 RNA during tri-snRNP formation, while humans lock it post-recruitment .
Interaction Networks
PRP38’s interactome overlaps with spliceosomal helicases and scaffolding proteins:
- Prp8 : PRP38 anchors Prp8’s N-terminal domain, stabilizing its partially closed conformation in both yeast and human B complexes. This interaction is critical for RNA channel organization .
- Brr2 : Snu23 mediates PRP38’s stabilization of Brr2–U4 snRNA interactions, ensuring U4/U6 unwinding during activation .
- MFAP1/LSm5 : Co-evolutionary models predict PRP38-MFAP1 interfaces, while PRP38-LSm5 contacts suggest roles in spliceosome remodeling .
Organism-Specific Roles
| Feature | Yeast PRP38 Complex | Human PRP38-MFAP1 Complex |
|---|---|---|
| Incorporation Timing | Pre-assembled in tri-snRNP | Recruited during B complex assembly |
| snRNP Association | Integral tri-snRNP component | Non-snRNP, transiently associated |
| Functional Impact | Maintains U6 RNA in tri-snRNP | Locks Prp8 conformation post-recruitment |
| Regulatory Role | Limited alternative splicing regulation | Modulates splice site selection efficiency |
Implications :
- In yeast, PRP38’s pre-assembly ensures rapid spliceosome activation, while human PRP38’s delayed recruitment allows finer regulation of alternative splicing .
- Knockdown studies in Drosophila highlight PRP38’s conserved role in U4 snRNP release and spliceosome activation .
Research Findings and Implications
- Conservation : PRP38’s interaction with Spp381/MFAP1 is evolutionarily conserved, but its recruitment mechanism diverges, reflecting organism-specific spliceosome assembly strategies .
- Therapeutic Potential: Dysregulation of PRP38 or MFAP1 is linked to splicing errors in diseases like retinitis pigmentosa and cancer, making them targets for splice-modulating therapies .
- Unresolved Questions : The functional significance of PRP38-LSm2/LSm5 interactions and their role in spliceosome disassembly require further study .
Data Tables
Table 1: Spliceosomal Proteins Compared to PRP38
Table 2: Yeast vs. Human PRP38 Complex Dynamics
| Parameter | Yeast | Human |
|---|---|---|
| Assembly Stage | tri-snRNP formation | B complex assembly |
| snRNP Role | Integral component | Non-snRNP recruit |
| RNA Configuration | Pre-locked U6 | Post-recruitment lock |
| Regulatory Scope | Limited | Broad (alternative splicing) |
Preparation Methods
Nickel-Nitrilotriacetic Acid (Ni-NTA) Chromatography
His6-tagged PRP38 derivatives are commonly purified using immobilized metal ion affinity chromatography (IMAC). The protocol involves:
-
Column Preparation : Equilibration with binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0).
-
Sample Application : Clarified lysates are loaded onto Ni-NTA resin, with insoluble aggregates removed via centrifugation (10,000 × g, 1 minute).
-
Washing : Nonspecifically bound proteins are eluted with low-imidazole buffers (20–50 mM), while stringent washes (e.g., 50 mM imidazole) remove weakly associated contaminants.
-
Elution : High-imidazole buffers (200–500 mM) disrupt His6-tag interactions, yielding purified PRP38.
Table 1: Optimization Parameters for Ni-NTA Purification
Maltose-Binding Protein (MBP) Fusion Systems
MBP-tagged PRP38 constructs exploit amylose resin for purification. After binding, the column is washed with maltose-free buffer, and elution is achieved using 10–20 mM maltose. This method enhances solubility, particularly for aggregation-prone domains like the hsPrp38 NTD.
Mutagenesis and Functional Characterization
Temperature-Sensitive Mutants
In yeast, prp38-ts mutants are generated via random mutagenesis followed by screening at restrictive temperatures. These mutants exhibit splicing defects, with in vitro assays showing stalled spliceosome assembly at 37°C.
Alanine-Scanning Mutagenesis
To map interaction interfaces on hsPrp38, alanine substitutions were introduced into surface-exposed residues. Quantitative yeast two-hybrid (Y2H) assays revealed four distinct binding sites on the NTD, with mutations in ER/K motifs (e.g., E45A, R49A) reducing α-helicity and partner affinity.
Table 2: Impact of Alanine Mutations on hsPrp38 NTD Interactions
| Mutation | Binding Partner | Affinity Change | Structural Effect | Source |
|---|---|---|---|---|
| E45A | MFAP1 | ↓ 60% | Reduced α-helicity | |
| R49A | Snu23 | ↓ 75% | Disrupted SAH stabilization | |
| L82A | RED | ↓ 90% | Altered hydrophobic core |
Structural Analysis and Crystallography
Crystallization of PRP38 complexes requires homogeneous protein preparations. The Snu23-Prp38-MFAP1 structure (PDB: 5F5U) was solved using vapor diffusion methods, with the ternary complex stabilized by ER/K motif-stabilized single α-helices (SAHs). Size-exclusion chromatography (SEC) was critical for isolating monodisperse complexes, followed by dialysis into crystallization buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
Functional Validation in Splicing Assays
Purified PRP38 variants are tested in in vitro splicing reactions. Adding excess hsPrp38 NTD (100–200 nM) to HeLa cell nuclear extracts stalls spliceosome maturation at the B-complex stage, confirming its role in precatalytic splicing. Activity assays monitor splicing intermediates via radiolabeled pre-mRNA and gel electrophoresis.
Troubleshooting Common Challenges
Low Solubility
Q & A
What is the functional role of PRP38 in spliceosome activation?
PRP38 is critical during the transition from the spliceosomal B complex to the catalytically active B* complex. It facilitates U4/U6 snRNA dissociation, enabling spliceosome activation. In humans, PRP38 is recruited independently of the tri-snRNP during B-complex formation and interacts with "B-specific" proteins like MFAP1 and Snu23 via its N-terminal domain (NTD). Disruption of these interactions stalls splicing at the precatalytic stage, as shown by in vitro assays where excess PRP38-NTD competitively inhibits catalytic activation .
How can structural analysis resolve PRP38’s interaction interfaces?
Advanced structural methods, including X-ray crystallography and molecular replacement (using tools like MOLREP and REFMAC5 from the CCP4 suite), have revealed PRP38-NTD as a helical repeat domain lacking RNA-binding motifs. Its three antiparallel α-helical pairs form distinct protein-protein interaction (PPI) interfaces. Alanine surface-scanning yeast two-hybrid (Y2H) screens further mapped four interaction surfaces, validated by size-exclusion chromatography (SEC) showing PRP38 binds multiple partners simultaneously (e.g., MFAP1 and Snu23) .
What experimental designs are optimal for mapping PRP38’s interactome?
Quantitative Y2H matrices with redundancy (e.g., 4x redundancy for NTD screens) and hierarchical clustering of interaction strengths are key. For example, PRP38-NTD baits were tested against ~240 spliceosomal proteins in 384-array formats, with interactions confirmed by growth on selective media and normalized to controls. In vitro validation via recombinant protein co-elution assays (e.g., SEC with ternary complexes) ensures specificity .
How do temperature-sensitive PRP38 mutations affect spliceosome dynamics?
Temperature-sensitive (ts) PRP38 mutants (e.g., yeast prp38-1) destabilize the protein at restrictive temperatures (37°C), blocking spliceosome activation without affecting early assembly. In vitro splicing assays with ts mutants show retained U4/U6 snRNA pairing, indicating PRP38’s role in late-stage conformational changes. Similar effects are observed in Drosophila, where PRP38 depletion disrupts tri-snRNP function .
How do PRP38’s roles differ between yeast and humans?
Yeast PRP38 is a stable tri-snRNP component essential for U4/U6 dissociation. In contrast, human PRP38 is recruited later, independently of the tri-snRNP, and its RS domain (absent in yeast) enables regulatory interactions. These differences highlight evolutionary divergence in spliceosome regulation, with human PRP38 acting as a multi-interface hub organizing B-specific proteins during activation .
What methodologies identify PRP38’s functional interactions in real-time splicing?
Co-localization Single Molecule Spectroscopy (CoSMoS) tracks PRP38, Snu23, and Spp381 dynamics during spliceosome assembly. These proteins bind and release synchronously, forming a transient B Complex Protein (BCP) subcomplex. Cryo-EM of yeast tri-snRNP further localizes PRP38’s position near Prp8, critical for snRNA remodeling .
How do PRP38’s NTD and RS domains contribute mechanistically?
The NTD serves as a PPI platform, while the RS domain (phosphorylated by SRPKs) mediates transient interactions with other SR proteins. Unlike canonical SR proteins, PRP38 lacks RNA-binding domains, relying instead on PPIs to position spliceosomal components. Excess NTD competitively inhibits splicing, whereas RS domain deletion studies suggest its role in spliceosome recycling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
